Stizolobic acid
Overview
Description
Stizolobic acid is a non-proteinogenic amino acid discovered in the sap of etiolated seedlings of Stizolobium hassjoo, a plant known to turn black upon dying due to the oxidation of 3,4-dihydroxyphenylalanine (DOPA) . It is one of two new amino acids identified, the other being stizolobinic acid, and is characterized by its reaction with ninhydrin, which results in an orange spot during paper chromatography . The presence of stizolobic acid has also been noted in the poisonous mushroom Clitocybe acromelalga, suggesting a biosynthetic link to acromelic acids .
Synthesis Analysis
The biosynthesis of stizolobic acid involves the conversion of L-dihydroxyphenylalanine (DOPA) into stizolobic acid through an enzyme system extracted from etiolated seedlings of Stizolobium hassjoo . This process requires the presence of NADP+ or NAD+ under aerobic conditions . The enzyme system's activity is enhanced by using an insoluble polyphenol adsorbent and a reducing agent during extraction . The biosynthetic pathway has been confirmed by the incorporation of radiolabeled precursors such as tyrosine and DOPA into stizolobic acid .
Molecular Structure Analysis
Stizolobic acid is structurally defined as alpha-amino-6-carboxy-2-oxo-2H-pyran-4-propionic acid . The heterocyclic ring of stizolobic acid is derived from DOPA through an extradiol cleavage of the aromatic ring, as evidenced by the retention of tritium activity in studies involving doubly labeled tyrosine .
Chemical Reactions Analysis
Stizolobic acid has been shown to interact with neurotransmitter receptors in the central nervous system. It acts as a competitive antagonist of the quisqualate-type receptor at the crayfish neuromuscular junction, reducing responses to glutamate and quisqualate without affecting responses to GABA and acromelic acid . Additionally, stizolobic acid and its bromo-derivatives can cause a depolarizing response in the isolated spinal cord of the rat, suggesting that it binds to receptors other than the NMDA-type receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of stizolobic acid are inferred from its behavior in chromatographic techniques and its reactivity. It is characterized by specific Rf values in different solvent systems, indicating its polarity and solubility characteristics . The stability of the enzyme system responsible for its synthesis is affected by the presence of oxygen, with more stable activity under anaerobic conditions . The competitive antagonism at neurotransmitter receptors implies that stizolobic acid has specific molecular interactions based on its structure .
Scientific Research Applications
Antifungal and Preservation Effects
Stizolobic acid, when combined with other compounds like thymol and salicylic acid, can have significant antifungal effects. In a study focusing on the preservation of tomatoes, the combination of thymol and salicylic acid demonstrated targeted effects on the cell membrane and mitochondria of Rhizopus stolonifer, a common fungal pathogen. The study also found that this combination increased the defense enzyme activities in tomatoes, suggesting a potential role for stizolobic acid in the postharvest preservation of fruits and vegetables (Kong et al., 2019).
Neuroprotective Antioxidant-Based Therapeutics
Research has indicated the potential of plant-derived antioxidants, including stizolobic acid, in the control of neurodegenerative disorders. These antioxidants may have neuroprotective roles by reducing or reversing cellular damage and slowing the progression of neuronal cell loss. This highlights the potential of stizolobic acid in the development of treatments for conditions like acute and chronic pain, anxiety, and depression (Bizimenyera et al., 2007).
Role in Plant Growth and Soil Remediation
Stizolobic acid has been explored for its role in plant growth and soil remediation. For instance, a study on Stizolobium aterrimum demonstrated that the plant's rhizosphere soil, when treated with stizolobic acid, showed higher biological activity, indicating its contribution to soil decontamination. This suggests that stizolobic acid could play a role in environmental management and agriculture (Santos et al., 2007).
Synthesis and Chemical Applications
Stizolobic acid has been a subject of interest in chemical synthesis. A study on the total synthesis of stizolobinic acid, a non-proteinogenic amino acid, involved an iron carbenoid-based N–H insertion reaction with stizolobic acid as a key component. This research highlights the importance of stizolobic acid in advanced chemical synthesis and its potential applications in various fields, including pharmaceuticals (Shinohara et al., 2020).
Impact on Plant Metabolism and Growth
Stizolobic acid has been studied for its impact on plant metabolism and growth. For example, research on Stizolobium hassjoo hairy root culture found that the addition of certain compounds affected root dry weight and l-DOPA accumulation, a critical aspect for plant growth and development (Sung & Huang, 2000).
Safety And Hazards
properties
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]-6-oxopyran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZBVNZAEQASKU-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(OC1=O)C(=O)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Record name | Stizolobic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Stizolobic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166588 | |
Record name | Stizolobic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stizolobic acid | |
CAS RN |
15911-87-2 | |
Record name | (αS)-α-Amino-6-carboxy-2-oxo-2H-pyran-4-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15911-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stizolobic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stizolobic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STIZOLOBIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXP0P9096P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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